

¹H NMR and ¹³C NMR data for 6-bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromoisoquinolin-3-amine**

Cat. No.: **B1520530**

[Get Quote](#)

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of **6-Bromoisoquinolin-3-amine**

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. **6-Bromoisoquinolin-3-amine** is a key building block in medicinal chemistry, and its characterization is fundamental to its application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the molecular structure of such compounds in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of **6-bromoisoquinolin-3-amine**. It is designed not merely as a repository of data, but as an expert-led interpretation that explains the causal relationships between the molecular structure and its spectral output. We will delve into the nuances of chemical shifts, coupling constants, and the electronic effects of the bromo and amino substituents, offering field-proven insights for unambiguous spectral assignment.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the accurate assignment of NMR signals.

The following diagram illustrates the IUPAC numbering for the **6-bromoisoquinolin-3-amine** scaffold, which will be used throughout this guide.

Caption: Structure of **6-bromoisoquinolin-3-amine** with IUPAC numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The data presented here is based on predicted values for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Data Presentation: ¹H NMR of 6-Bromoisoquinolin-3-amine

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H1	~8.81	s (singlet)	-	1H
H5	~7.73	d (doublet)	8.8	1H
H7	~7.22	dd (doublet of doublets)	8.6, 1.9	1H
H8	~7.80	d (doublet)	1.6	1H
H4	~6.55	s (singlet)	-	1H
NH ₂	~6.12	s (singlet, broad)	-	2H

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

Expert Interpretation of the ¹H NMR Spectrum

The chemical shifts and coupling patterns are dictated by the electronic environment of each proton, which is significantly influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing, inductively de-shielding bromo (-Br) group.

- H1 (~8.81 ppm): This proton is adjacent to the heterocyclic nitrogen atom, which strongly de-shields it, causing a significant downfield shift. Its appearance as a singlet indicates no adjacent protons for coupling.

- H8 (~7.80 ppm) and H5 (~7.73 ppm): These protons are part of the carbocyclic ring. H8 is de-shielded by the anisotropic effect of the nearby pyridine ring. It appears as a doublet with a small coupling constant ($J \approx 1.6$ Hz), which is characteristic of a meta-coupling to H7. H5 is a doublet due to a strong ortho-coupling with H7 ($J \approx 8.8$ Hz).
- H7 (~7.22 ppm): This proton is ortho to H8 and ortho to the bromine at C6, but also meta to H5. Its signal is split into a doublet of doublets. The large coupling constant ($J \approx 8.6$ Hz) arises from the ortho-coupling with H5, while the smaller coupling ($J \approx 1.9$ Hz) is due to the meta-coupling with H8.
- H4 (~6.55 ppm): This proton is significantly shielded (shifted upfield) due to the strong electron-donating resonance effect of the amino group at the C3 position. It appears as a singlet, consistent with its isolated position.
- NH₂ (~6.12 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors like concentration and temperature. In DMSO-d₆, the signal is often well-resolved.

¹³C NMR Spectral Data and Interpretation

As of the date of this publication, experimental ¹³C NMR data for **6-bromoisoquinolin-3-amine** is not readily available in public spectroscopic databases. However, based on established substituent effects and data from analogous structures, a reliable prediction of the chemical shifts can be made.[\[2\]](#)

Data Presentation: Predicted ¹³C NMR of 6-Bromoisoquinolin-3-amine

Carbon Assignment	Predicted Chemical Shift (δ) [ppm]	Notes
C3	~155 - 160	Attached to -NH ₂ , strong upfield shift
C1	~145 - 150	Adjacent to N, downfield
C4a	~135 - 140	Quaternary, bridgehead
C8	~130 - 135	CH
C5	~128 - 132	CH
C8a	~125 - 130	Quaternary, bridgehead
C7	~123 - 128	CH
C6	~118 - 122	Attached to -Br (ipso-carbon)
C4	~100 - 105	Shielded by -NH ₂

Expert Interpretation of the ¹³C NMR Spectrum

The ¹³C chemical shifts are governed by the hybridization and electronic density around each carbon atom.

- Shielded Carbons (C4, C6): The C4 carbon is expected to be the most shielded (lowest ppm value) among the CH carbons due to the strong electron-donating effect of the para-amino group. The C6 carbon, directly attached to the bromine atom (the ipso-carbon), is also shifted upfield due to the "heavy atom effect," a common phenomenon with halogens.
- De-shielded Carbons (C3, C1): C3, being directly bonded to the electronegative nitrogen of the amino group, will be significantly de-shielded. C1 experiences a strong de-shielding effect from the adjacent heterocyclic nitrogen atom.
- Quaternary Carbons (C4a, C8a): These bridgehead carbons typically have lower signal intensities compared to protonated carbons. Their chemical shifts are influenced by the overall electronic structure of the fused ring system.

- Remaining Aromatic Carbons (C5, C7, C8): These carbons will appear in the typical aromatic region (120-135 ppm), with their precise shifts determined by their position relative to the two substituents.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a validated experimental protocol is critical. The following methodology provides a self-validating system for the analysis of **6-bromoisoquinolin-3-amine**.

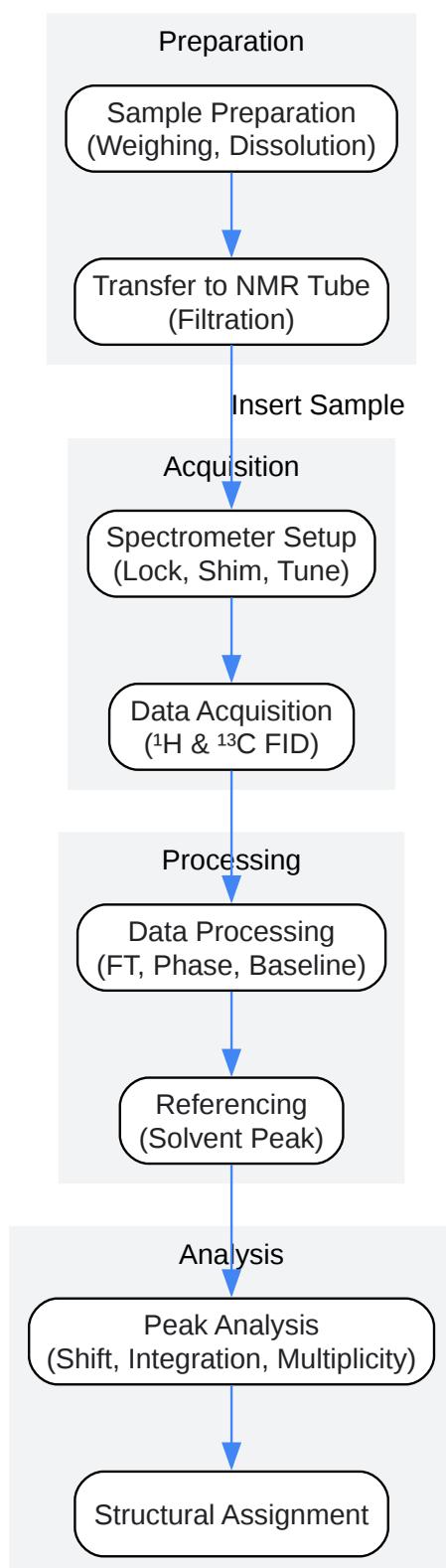
Sample Preparation

- Weighing: Accurately weigh approximately 10-15 mg for ^1H NMR and 40-60 mg for ^{13}C NMR of high-purity **6-bromoisoquinolin-3-amine**.
- Solvent Selection: Use a high-quality deuterated solvent. DMSO-d₆ is an excellent choice due to its high polarity, which ensures good solubility for the amine, and its high boiling point.
- Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied to aid dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To prevent signal distortion from suspended particles, filter the solution through a small cotton or glass wool plug within the pipette.
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard one-pulse sequence (e.g., zg30 on Bruker systems).
 - Temperature: 298 K (25 °C).

- Spectral Width (SW): ~12-15 ppm, centered around 6-7 ppm.
- Acquisition Time (AQ): 2-4 seconds.
- Relaxation Delay (D1): 2-5 seconds to allow for full proton relaxation.
- Number of Scans (NS): 8 to 16 scans are typically sufficient.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker systems).
 - Temperature: 298 K (25 °C).
 - Spectral Width (SW): ~220 ppm.
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2 seconds.
 - Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance (~1.1%) of the ^{13}C isotope.


Data Processing

- Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
- Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline across the spectrum.
- Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (for DMSO-d₆, δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C).

- **Integration & Peak Picking:** Integrate the signals in the ^1H spectrum to determine relative proton ratios. Identify and label the chemical shift of each peak in both spectra.

Visualized Workflow for NMR Analysis

The logical flow from sample to final interpreted data is a critical process. The following diagram illustrates this standard workflow, ensuring a systematic and reliable approach to structural elucidation.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-bromoisoquinolin-3-amine, CAS No. 891785-28-7 - iChemical [ichemical.com]
- 2. Bromo-6-methoxy-8-aminoquinolines: preparation and ¹³C-NMR assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H NMR and ¹³C NMR data for 6-bromoisoquinolin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520530#1h-nmr-and-13c-nmr-data-for-6-bromoisoquinolin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

